molecular formula C18H16N4O3 B2820537 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide CAS No. 1797159-37-5

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide

Cat. No.: B2820537
CAS No.: 1797159-37-5
M. Wt: 336.351
InChI Key: REOKPOGOHHAHQM-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals. N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a hybrid structure incorporating a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an isonicotinamide group via a pyrazole bridge. The 2,3-dihydrobenzo[b][1,4]dioxin scaffold is recognized in pharmaceutical research for its potential biological activity and has been investigated in the development of compounds targeting central nervous system receptors . Core Applications & Research Value: • Medicinal Chemistry: Serves as a key intermediate or lead compound for the design and synthesis of novel therapeutic agents. • Biological Screening: Used in high-throughput screening assays to identify potential activity against various biological targets. • Structure-Activity Relationship (SAR) Studies: The core structure provides a framework for optimizing potency and selectivity by synthesizing and testing analogous compounds. Researchers can explore modifications to the dihydrobenzodioxin, pyrazole, and isonicotinamide rings to build a comprehensive SAR profile. Handling and Storage: This product should be stored in a cool, dry place, protected from light. Researchers should handle the material using appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard information and handling procedures before use.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(13-5-7-19-8-6-13)21-14-9-20-22(10-14)11-15-12-24-16-3-1-2-4-17(16)25-15/h1-10,15H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOKPOGOHHAHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

A. Patent Compound 49 (Cpd 49)

  • Structure: N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide .
  • Comparison :
    • Shares the benzodioxin-pyrazole core but incorporates a trifluoromethyl group at the pyrazole’s 5-position and a triazolylpyridine-carboxamide substituent.
    • The trifluoromethyl group enhances metabolic stability and lipophilicity, while the triazole-pyridine moiety may improve target binding specificity.

B. Oxalamide Derivative (CAS 1005561-39-6)

  • Structure : N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N'-(1,3-dimethyl-1H-pyrazol-4-ylmethyl)-oxalamide .
  • Comparison: Replaces isonicotinamide with an oxalamide linker, connecting the benzodioxin to a dimethylpyrazole.

C. Chroman-Benzodioxin Hybrid (Compound 5)

  • Structure : A complex benzodioxin-chroman dimer esterified with dodecanedioate .
  • Comparison :
    • Lacks the pyrazole-isonicotinamide motif but demonstrates how benzodioxin derivatives can be functionalized with bulky substituents for enhanced bioavailability or solubility.
Physicochemical and Pharmacological Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

  • Lipophilicity : The benzodioxin-pyrazole core (logP ~2.5–3.5) is less polar than the oxalamide derivative (logP ~1.8–2.2) due to the isonicotinamide’s pyridine ring .
  • Metabolic Stability : The trifluoromethyl group in Cpd 49 reduces oxidative metabolism, a feature absent in the target compound .

Tabulated Comparison of Key Analogues

Compound Name Core Structure Key Substituents Notable Features Reference
Target Compound Benzodioxin-Pyrazole Isonicotinamide at pyrazole-4 Rigid, hydrogen-bonding motifs N/A
Cpd 49 (Patent) Benzodioxin-Pyrazole Trifluoromethyl, triazolylpyridine Enhanced metabolic stability
CAS 1005561-39-6 Benzodioxin-Pyrazole Oxalamide linker, dimethylpyrazole Flexible amide spacer
Chroman-Benzodioxin Hybrid (Compound 5) Benzodioxin-Chroman Dodecanedioate ester High molecular weight, ester solubility

Research Implications and Gaps

  • Structural Insights : SHELX-based crystallography (e.g., ) could resolve the target compound’s conformation to optimize binding interactions .
  • Biological Data: No activity data are available in the provided evidence. Future studies should evaluate kinase inhibition or antimicrobial activity, leveraging the isonicotinamide’s known role in targeting NAD+ pathways .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including:

Coupling Reactions : Amide bond formation between pyrazole and isonicotinamide moieties under reflux with carbodiimide catalysts (e.g., EDC/HOBt) .

Functional Group Protection : Use of tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions during alkylation .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

  • Key Parameters :
  • Temperature: 60–80°C for amidation.
  • Solvent: Dichloromethane or DMF for solubility.
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR to confirm connectivity (e.g., pyrazole C-H at δ 7.5–8.5 ppm, dioxin O-CH₂ at δ 4.2–4.5 ppm) .
  • 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-Ray Crystallography :
  • Use SHELX software for refinement (SHELXL for small-molecule structures) .
  • Example bond parameters from analogous compounds: C-N bond length ~1.34 Å, C-O ~1.43 Å .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediate formation via in-situ FTIR or HPLC to identify rate-determining steps .
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace pathways in hydrolysis/alkylation .
  • Computational Modeling : DFT calculations (Gaussian 09) to simulate transition states and activation energies .

Q. What computational strategies predict the compound’s biological activity?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina to model interactions with target proteins (e.g., kinase binding pockets). Parameters:
  • Grid box size: 60 × 60 × 60 ų.
  • Scoring function: AMBER force field .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition (IC₅₀) via fluorescence polarization and calorimetry .
  • Control Variables : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH 7.4, 37°C) .
  • Meta-Analysis : Use PRISMA guidelines to systematically compare datasets and identify confounding factors .

Q. What methodologies optimize large-scale synthesis for preclinical studies?

  • Methodological Answer :
  • Process Simulation : Aspen Plus to model heat/mass transfer in continuous-flow reactors .
  • Quality-by-Design (QbD) : DOE (Design of Experiments) to prioritize factors (e.g., catalyst loading, agitation rate) .
  • Scale-Up Challenges : Address solvent recovery (>90% via distillation) and by-product minimization (HPLC tracking) .

Theoretical and Methodological Integration

Q. How can findings be integrated into a pharmacological conceptual framework?

  • Methodological Answer :
  • Link activity data to target pathways (e.g., kinase inhibition via ATP-binding site occupancy) using KEGG pathway maps .
  • Validate hypotheses with knockout models (CRISPR-Cas9) or competitive binding assays .

Q. What crystallographic refinement techniques improve structural accuracy?

  • Methodological Answer :
  • Use SHELXL for high-resolution refinement:
  • Twin refinement for overlapping crystals (TWIN/BASF commands) .
  • Hirshfeld surface analysis to assess intermolecular interactions (CrystalExplorer) .

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